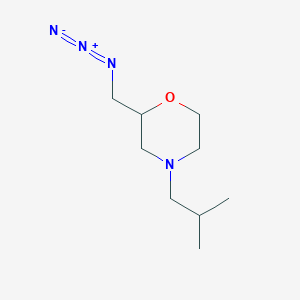

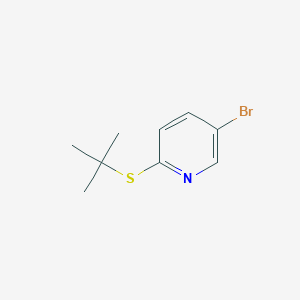

2-(2-Aminoethoxy)-5-chloropyridine

説明

“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications . It is also commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Synthesis Analysis

The synthesis of “2-(2-Aminoethoxy)ethanol” derivatives has been described in a patent . The synthetic reaction does not require isolation and purification of intermediates. The derivatives can be used to synthesize high load polystyrene-polyethylene glycol-like resins having excellent swelling characteristics .

Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The linear formula is NH2CH2CH2OCH2CH2OH .

Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is a liquid at room temperature . It has a density of 1.048 g/mL at 25 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

科学的研究の応用

Selective Amination and Catalysis

- Selective amination of polyhalopyridines : Research demonstrates the use of palladium-Xantphos complex for the amination of 5-bromo-2-chloropyridine, resulting in high yields and excellent chemoselectivity. This process is significant for synthesizing aminopyridines, which are crucial intermediates in pharmaceuticals and agrochemicals (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Photodimerization and Material Properties

- Photochemical dimerization of aminopyridines : Ultraviolet irradiation of aminopyridines, including 2-amino-5-chloropyridine, leads to the formation of photodimers. These dimers possess unique chemical and physical properties, expanding their application in material science (E. Taylor, R. O. Kan, 1963).

Metal Ion-binding Studies

- Metal ion-binding properties of nucleosides : Research on the metal ion-binding capabilities of deprotonated nucleosides highlights the potential for using pyridine derivatives in studying metal interactions with biological molecules. This understanding is crucial for developing metal-based drugs and probes (B. Knobloch, W. Linert, H. Sigel, 2005).

Synthesis of Novel Compounds

- Synthesis of novel dihydropyridine analogs : Studies on the synthesis and biological evaluation of dihydropyridine derivatives, including those related to 2-(2-Aminoethoxy)-5-chloropyridine, reveal their potent antioxidant activities. These findings are relevant for the development of new therapeutic agents (M. Saddala, Jangampalli Adi Pradeepkiran, 2019).

Safety And Hazards

特性

IUPAC Name |

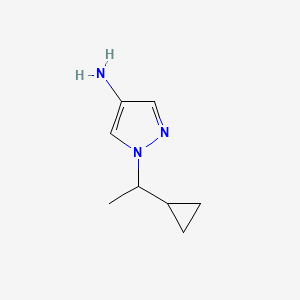

2-(5-chloropyridin-2-yl)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMGSRDVCHQVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethoxy)-5-chloropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)

![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)

![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)